molecular formula C15H16F2N4O3 B2514267 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034232-34-1

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2514267
CAS No.: 2034232-34-1
M. Wt: 338.315
InChI Key: BNNZCVVLVFMXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C15H16F2N4O3 and its molecular weight is 338.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxadiazole Derivatives and Their Chemical Properties

  • Oxadiazole derivatives, including compounds similar to 3-(((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, have been studied for their unique chemical properties. For instance, the conversion of thiosemicarbazones to 1,3,4-oxadiazole derivatives through oxidative cyclization demonstrates interesting chemical behaviors like desulfurization (Gómez-Saiz et al., 2002).

Synthesis and Thermal Behavior

  • Studies on the synthesis and thermal behavior of pyridine-based energetic materials, such as a fused, tricyclic pyridine-based material, highlight the potential of oxadiazole derivatives in materials science. These materials show notable characteristics like high density, low thermal stability, and good detonation properties (Ma et al., 2018).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, compounds containing oxadiazole structures, similar to the query compound, have been explored. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from fluorinated precursors involves the creation of pyridyl compounds, which are crucial intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).

Neighboring Group Participation

  • The neighboring group participation of the N-Oxide group in reactions involving similar compounds has been investigated, providing insights into reaction mechanisms and potential synthetic applications (Tagawa et al., 1983).

Antimycobacterial Activity

  • Some oxadiazole derivatives have shown promising results in antimycobacterial activity. This indicates potential applications in developing novel treatments for bacterial infections (Kumar et al., 2011).

Polymerization Processes

  • Pyridinium salts, including structures related to the query compound, have been used to initiate cationic polymerization via oxidation of free radicals. This demonstrates the compound's potential role in polymer chemistry (Böttcher et al., 1991).

Antibacterial Evaluation

  • Novel carbapenems with heterocyclic carbamoyl pyrrolidine moieties, resembling the query compound, have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in antibiotic research (Lee et al., 2004).

Molecular Structure and Interaction Studies

  • The molecular structure and interaction studies of similar compounds provide insights into their chemical behavior and potential applications in various fields of chemistry and biology (Titov et al., 1988).

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O3/c16-15(17)5-3-10(4-6-15)13-19-12(24-20-13)8-18-14(22)11-2-1-7-21(23)9-11/h1-2,7,9-10H,3-6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNZCVVLVFMXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.